molecular formula C53H90O22 B10780501 20(R)Ginsenoside RG3

20(R)Ginsenoside RG3

Cat. No.: B10780501
M. Wt: 1079.3 g/mol
InChI Key: VMFHKVMQSYOBAV-NZYAIYEVSA-N
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Description

20®-Ginsenoside Rg3 is a naturally occurring compound extracted from the root of Panax ginseng, a traditional Chinese medicinal herb. It is a type of ginsenoside, which are steroid glycosides known for their diverse pharmacological activities. 20®-Ginsenoside Rg3 is particularly noted for its anti-cancer, anti-inflammatory, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 20®-Ginsenoside Rg3 can be synthesized through the hydrolysis of ginsenoside Rb1. This process involves the use of specific enzymes or acidic conditions to cleave glycosidic bonds, resulting in the formation of 20®-Ginsenoside Rg3 .

Industrial Production Methods: Industrial production of 20®-Ginsenoside Rg3 typically involves the steaming and drying of white ginseng. The ginseng is steamed in a hermetically sealed container at 98°C for 30 hours, dried, and then further processed by steaming for another 30-45 hours. This process selectively increases the content of 20®-Ginsenoside Rg3 along with other minor ginsenosides .

Chemical Reactions Analysis

Types of Reactions: 20®-Ginsenoside Rg3 undergoes various chemical reactions, including oxidation, reduction, and hydrolysis.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

20®-Ginsenoside Rg3 has a wide range of scientific research applications:

Comparison with Similar Compounds

20®-Ginsenoside Rg3 is often compared with its stereoisomer, 20(S)-Ginsenoside Rg3. Both compounds have similar structures but differ in the orientation of the hydroxyl group at the C-20 position. This difference results in distinct biological activities:

Other similar compounds include ginsenoside Rk1 and ginsenoside Rg5, which are also derived from ginseng and share similar pharmacological activities .

Properties

Molecular Formula

C53H90O22

Molecular Weight

1079.3 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C53H90O22/c1-23(2)10-9-14-53(8,75-48-44(40(64)36(60)28(20-55)71-48)74-47-43(67)38(62)35(59)27(19-54)70-47)24-11-16-52(7)33(24)25(56)18-31-50(5)15-13-32(49(3,4)30(50)12-17-51(31,52)6)73-46-42(66)39(63)37(61)29(72-46)22-69-45-41(65)34(58)26(57)21-68-45/h10,24-48,54-67H,9,11-22H2,1-8H3/t24-,25+,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,42+,43+,44+,45-,46+,47-,48-,50-,51+,52+,53-/m0/s1

InChI Key

VMFHKVMQSYOBAV-NZYAIYEVSA-N

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C

Origin of Product

United States

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